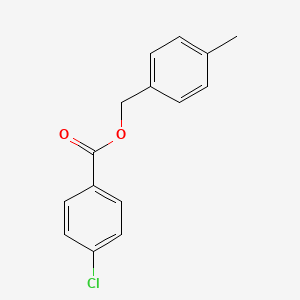

4-methylbenzyl 4-chlorobenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, involves Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation processes, starting from 4-methylbenzylamine as a raw material (Xue Si-jia, 2012). Such synthetic pathways highlight the complexity and versatility in the synthesis of benzyl chlorobenzoate derivatives.

Molecular Structure Analysis

The crystal structure of 4-chlorophenyl 4-chlorobenzoate, a compound similar to 4-methylbenzyl 4-chlorobenzoate, shows molecules linked into helical chains by C—H—O hydrogen bonds, with significant dihedral angles between the benzene rings, indicating a complex intermolecular arrangement (B. Gowda et al., 2008).

Chemical Reactions and Properties

The dehalogenation of 4-chlorobenzoate to form 4-hydroxybenzoate by 4-chlorobenzoate dehalogenase illustrates the chemical reactivity of chlorobenzoates. This reaction does not involve molecular oxygen, indicating a hydrolytic cleavage mechanism (R. Müller et al., 1984).

Physical Properties Analysis

Studies on similar compounds have focused on their crystalline structures and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding the physical properties of 4-methylbenzyl 4-chlorobenzoate derivatives (B. Gowda et al., 2008).

Applications De Recherche Scientifique

Photocatalytic Oxidation

- Photocatalytic Applications : A study by Higashimoto et al. (2009) demonstrated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methylbenzyl alcohol, on a TiO2 photocatalyst under oxygen atmosphere and visible light irradiation. This process achieved high conversion and selectivity into corresponding aldehydes, showcasing its potential in photocatalytic applications (Higashimoto et al., 2009).

Environmental Degradation

- Environmental Degradation by Bacteria : Research has identified certain bacterial species capable of degrading 4-chlorobenzoic acid, a structurally related compound. Marks et al. (1984) described how Arthrobacter sp. can utilize 4-chlorobenzoate as a sole carbon and energy source, undergoing dehalogenation to form 4-hydroxybenzoate (Marks et al., 1984). Also, a study by Müller et al. (1984) on 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 showed the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, indicating the potential for bioremediation (Müller et al., 1984).

Chemical Synthesis and Reactions

- Protecting Group for Carboxylic Acids : Yoo et al. (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. The study discussed the hydrolysis of corresponding esters obtained from this compound, showing its significance in synthetic chemistry (Yoo et al., 1990).

- Sonochemical Reactions : Yim et al. (1999) investigated the effects of ultrasound on the formation of alpha-benzoylbenzyl cyanide from benzyl cyanide, including derivatives like 4-methylbenzyl cyanide. This study revealed how ultrasound can significantly influence chemical reactions, offering insights into novel synthetic methods (Yim et al., 1999).

Material Science

- Polyaniline Doping : Amarnath and Palaniappan (2005) reported on the use of substituted benzoic acids, including 4-methylbenzoic acid, as dopants for polyaniline. This study provides information on the synthesis and characterization of doped polyaniline, which is crucial in the field of advanced polymer technologies (Amarnath & Palaniappan, 2005).

Propriétés

IUPAC Name |

(4-methylphenyl)methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11-2-4-12(5-3-11)10-18-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWONBGISBQBUGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-3-[2-(6-methylpyridin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5659544.png)

![2-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5659545.png)

![cis-4-{4-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-1H-1,2,3-triazol-1-yl}cyclohexanamine hydrochloride](/img/structure/B5659548.png)

![N-[3-(1H-imidazol-1-yl)butyl]-6-isopropylpyrimidin-4-amine](/img/structure/B5659564.png)

![5-(dimethylamino)-2-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5659565.png)

![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)

![7-isopropyl-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5659612.png)

![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)

![3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)